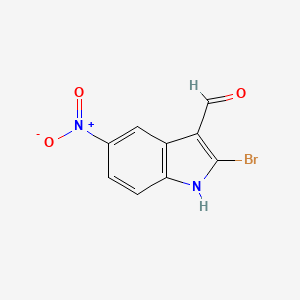

2-Bromo-5-nitro-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

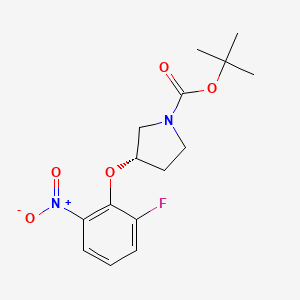

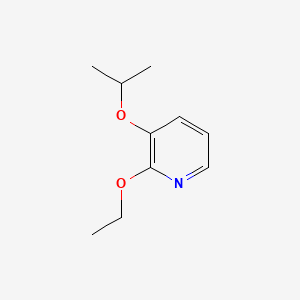

“2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C9H5BrN2O3 . It has a molecular weight of 269.05 . The compound is a yellow solid at room temperature .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is represented by the linear formula C9H5BrN2O3 . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results.Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” are not available, indole derivatives are known to be involved in various types of reactions. For instance, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis

“2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is a yellow solid at room temperature . It has a molecular weight of 269.05 . It is stored at a temperature between 0-5°C .Applications De Recherche Scientifique

Crystal Structure and Thermal Analysis

2-Bromo-5-nitro-1H-indole-3-carbaldehyde derivatives have been utilized in crystal structure analysis. A study by Barakat et al. (2017) examined the intermolecular interactions in the crystal structure of an indole derivative, revealing short intermolecular connections and atom-to-atom interaction percentages through Hirshfeld surface analysis and thermal stability up to 215 °C (Barakat et al., 2017).

Hydrogen Bonding and Molecular Structure

5-Bromo-1H-indole-3-carbaldehyde derivatives, as studied by Ali et al. (2005), display a pairing of molecules via aminocarbonyl hydrogen bonds, forming ribbons when linked with adjacent pairs. This study highlights the molecular structure and bonding characteristics (Ali, Halim, & Ng, 2005).

Catalysis and Organic Synthesis

In organic synthesis, these compounds have been used in gold-catalyzed cycloisomerizations, as explored by Kothandaraman et al. (2011). This method is operationally simple and efficient for a variety of substrates, offering an insight into catalytic processes involving indole derivatives (Kothandaraman, Mothe, Toh, & Chan, 2011).

Antibacterial Activities

The derivative's role in antibacterial activities was investigated by Carrasco et al. (2020), where indole-3-carbaldehyde semicarbazone derivatives displayed inhibitory activities against various bacteria, offering a potential avenue for developing new antibacterial agents (Carrasco et al., 2020).

Alkaloid Isolation from Marine Sponges

In the field of natural products, derivatives have been isolated from marine sponges, as shown by McKay et al. (2002). This research contributes to the discovery of new compounds from marine sources (McKay, Carroll, Quinn, & Hooper, 2002).

Synthesis of Substituted Indoles

Research by Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a building block for synthesizing trisubstituted indoles, showcasing its versatility in chemical synthesis (Yamada, Yamada, Shiraishi, Tomioka, & Somei, 2009).

Synthesis of Gamma-Carboline Derivatives

Zhang and Larock (2003) used N-substituted 2-bromo-1H-indole-3-carboxaldehydes for palladium-catalyzed intramolecular annulations, yielding gamma-carboline derivatives. This study is significant for understanding the synthesis of complex organic structures (Zhang & Larock, 2003).

Orientations Futures

The future directions for “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in the field of medicinal and pharmaceutical chemistry . Their role as precursors for the synthesis of various heterocyclic derivatives makes them valuable for the development of new drugs and therapies .

Propriétés

IUPAC Name |

2-bromo-5-nitro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-9-7(4-13)6-3-5(12(14)15)1-2-8(6)11-9/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFYKVNGTHUQOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700076 |

Source

|

| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |

CAS RN |

1246471-79-3 |

Source

|

| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)

![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)

![1-[1-(2-Methylpropyl)-1H-indol-3-yl]ethanone](/img/structure/B580959.png)